molecular formula C22H28N2OS B7556345 N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide

Cat. No. B7556345
M. Wt: 368.5 g/mol
InChI Key: STUGGEMQWKTUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a thioamide derivative of phenylpropanamine and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease in humans. These symptoms include tremors, rigidity, and bradykinesia. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide also induces oxidative stress and neuroinflammation in the brain, which can lead to further neuronal damage.

Advantages and Limitations for Lab Experiments

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in animal models to study the pathogenesis of Parkinson's disease and to develop new treatments for this disease. However, the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide in laboratory experiments has some limitations. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity is selective for dopaminergic neurons, which may not reflect the full spectrum of Parkinson's disease pathology. Additionally, the dose and timing of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide administration can greatly affect the results of experiments, making it difficult to compare studies.

Future Directions

There are several future directions for research on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide. One area of research is to develop new animal models that more closely mimic the pathology of Parkinson's disease in humans. Another area of research is to investigate the potential neuroprotective effects of various compounds on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity. Additionally, there is ongoing research on the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide as a tool for developing new treatments for Parkinson's disease.

Synthesis Methods

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is synthesized by the reaction between N-(4-chlorophenyl)-2-hydroxypropanamide and morpholine in the presence of thionyl chloride. The resulting product is then reacted with 3-bromopropiophenone to give N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide.

Scientific Research Applications

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide an important tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for this disease.

properties

IUPAC Name

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS/c1-18(23-21(26)13-12-19-8-4-2-5-9-19)22(20-10-6-3-7-11-20)24-14-16-25-17-15-24/h2-11,18,22H,12-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUGGEMQWKTUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide

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